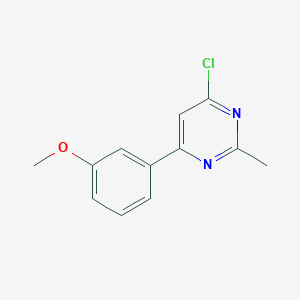

4-Chloro-6-(3-methoxyphenyl)-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-(3-methoxyphenyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-8-14-11(7-12(13)15-8)9-4-3-5-10(6-9)16-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMUKSYZKIFHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that pyrimidine derivatives have been reported to exhibit a variety of biological activities .

Mode of Action

One study mentions that a compound engaged in hydrogen bonding with the succinate dehydrogenase (sdh) enzyme at specific sites, which could clarify its mode of action .

Biochemical Pathways

It’s known that pyrimidine is a key structural component of a variety of important biological molecules .

Result of Action

It’s known that pyrimidine derivatives have been reported to exhibit a variety of biological activities .

Action Environment

One patent mentions that the method of synthesis is safe, environment-friendly, and low in cost .

Biological Activity

4-Chloro-6-(3-methoxyphenyl)-2-methylpyrimidine is a synthetic compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Overview of Biological Activity

The compound exhibits significant potential in various biological applications, including:

- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of cancer cells. In vitro studies have shown promising results against multiple cancer cell lines, including colorectal carcinoma and breast cancer.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, demonstrating activity against various bacterial strains.

- Anti-inflammatory Effects : It has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cellular signaling pathways, thereby modulating their activity.

- Signal Transduction Interference : It may interfere with key signaling pathways that regulate cell growth and apoptosis.

3. Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of pyrimidine derivatives is influenced by the nature and position of substituents on the pyrimidine ring. For instance:

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Methoxy | 3rd | Enhances anticancer activity |

| Chlorine | 4th | Modulates enzyme inhibition |

| Electron-donating groups | Various | Generally increase potency |

4.1 Anticancer Activity

A study evaluated the antiproliferative effects of this compound against several cancer cell lines using the NCI-60 cell line screening method. The results indicated:

- Cell Line : HOP-92 (non-small cell lung cancer)

- GI Value at 10 μM : 86.28%

Other notable findings include:

- HCT-116 (colorectal carcinoma) : GI value of 40.87%

- SK-BR-3 (breast cancer) : GI value of 46.14%

These results suggest that the compound has a strong potential as an anticancer agent.

4.2 Antimicrobial Activity

Research on related pyrimidine derivatives has shown promising antimicrobial properties, with some compounds exhibiting effective inhibition against Gram-positive and Gram-negative bacteria.

4.3 Anti-inflammatory Studies

In a comparative study against traditional anti-inflammatory drugs like indomethacin, derivatives of this compound demonstrated superior inhibitory effects on COX-2 and inducible nitric oxide synthase (iNOS) expressions.

5. Conclusion

This compound presents a multifaceted profile with significant biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory domains. Ongoing research is essential to further elucidate its mechanisms of action and optimize its therapeutic potential.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₂H₁₁ClN₂O

- Molar Mass : 246.68 g/mol

- Synthesis : The compound is synthesized via chlorination of precursor pyrimidines using POCl₃, achieving yields up to 98% .

- Spectroscopic Data :

Comparison with Structural Analogs

Below is a detailed analysis:

Substituent Variations on the Pyrimidine Ring

Key Observations :

- Electronic Effects : The chloro group at position 4 is electron-withdrawing, enhancing reactivity in nucleophilic substitution reactions. Replacement with methoxy (e.g., 6-Chloro-4-hydroxypyrimidine, CAS 4765-77-9) reduces electrophilicity, altering reaction pathways .

- Steric and Solubility Effects: The 3-methoxyphenyl group in the target compound improves solubility in polar solvents compared to non-polar phenyl substituents (e.g., 73576-33-7) .

- Biological Relevance : Analog 4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine (944058-86-0) demonstrates the importance of heteroaromatic substituents in drug design, particularly in kinase inhibition .

Preparation Methods

Pyrimidine Core Formation and Substitution

While direct literature on this compound is limited, related pyrimidine syntheses provide insights:

A common approach is the condensation of malononitrile derivatives with amidines or cyanamides to form substituted pyrimidines. For example, a three-step method involving salt formation, cyanamide reaction, and condensation has been reported for 2-chloro-4,6-dimethoxypyrimidine, which shares structural similarity with the target compound.

The salt formation involves reacting malononitrile with methanol and a composite solvent under hydrogen chloride pressure to obtain a dihydrochloride salt intermediate.

The cyanamide reaction proceeds with potassium hydroxide and cyanamide solution to generate an amino-cyano intermediate.

The condensation reaction under catalytic conditions yields the chlorinated pyrimidine core.

This methodology can be adapted to introduce the 3-methoxyphenyl substituent by using appropriately substituted cyanamide or amidine precursors.

Introduction of the 3-Methoxyphenyl Group

The 3-methoxyphenyl group is typically introduced via nucleophilic aromatic substitution or Suzuki coupling reactions on the pyrimidine ring.

A plausible route involves the reaction of 4,6-dichloropyrimidine derivatives with 3-methoxyphenylboronic acid or 3-methoxyphenyl nucleophiles under palladium-catalyzed cross-coupling conditions.

Alternatively, direct substitution of a 6-chloropyrimidine intermediate with 3-methoxyphenyl nucleophiles under basic conditions can be employed.

Chlorination at the 4-Position

Chlorination of the pyrimidine ring at the 4-position is achieved by treatment with phosphorus oxychloride (POCl3) in the presence of anhydrous organic amines such as triethylamine or dimethylformamide (DMF).

A patented method describes the synthesis of 4,6-dichloropyrimidine from 4-chloro-6-methoxypyrimidine by reaction with phosphorus oxychloride under controlled temperature (70–115 °C) and pressure conditions, followed by removal of excess POCl3 via reduced pressure distillation, extraction, and crystallization.

This method reduces hazardous by-products and improves yield and purity, which can be adapted for the chlorination of this compound precursors.

Methylation at the 2-Position

The methyl group at the 2-position can be introduced by methylation of the corresponding 2-hydroxypyrimidine or 2-aminopyrimidine intermediates using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Alternatively, starting materials bearing the methyl group can be used in the initial condensation steps to ensure the methyl substituent is present on the pyrimidine ring.

Data Table: Summary of Key Reaction Conditions

Q & A

Q. What are the key considerations for synthesizing 4-Chloro-6-(3-methoxyphenyl)-2-methylpyrimidine?

The synthesis typically involves nucleophilic substitution reactions, where chlorinated intermediates react with thiol or amine groups. For example, a method analogous to related pyrimidine derivatives uses a multi-step approach:

- Step 1 : React 4,6-dichloropyrimidine derivatives with 3-methoxyaniline in DMF with diisopropylethylamine as a base at elevated temperatures (e.g., 120°C) to introduce the 3-methoxyphenyl group .

- Step 2 : Introduce the methyl group via alkylation or coupling reactions under controlled conditions.

- Purification : Column chromatography (e.g., using n-hexane/acetonitrile gradients) ensures high purity .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regioselectivity. For example, aromatic protons from the 3-methoxyphenyl group appear as distinct multiplets in the 6.5–7.3 ppm range .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., observed [M+H] at m/z 312.08 matches theoretical values) .

Q. What safety protocols are essential during its synthesis and handling?

- Ventilation : Use fume hoods to avoid inhalation of chlorinated intermediates.

- Waste Management : Separate halogenated waste for professional disposal to prevent environmental contamination .

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential skin/eye irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of aromatic amines during substitution reactions .

- Catalysts : Use Pd-based catalysts for coupling reactions to reduce side products.

- Temperature Control : Elevated temperatures (100–120°C) accelerate reaction kinetics but require monitoring to avoid decomposition .

Q. How does crystallography aid in structural analysis and hydrogen-bonding studies?

Single-crystal X-ray diffraction reveals intermolecular interactions critical for stability and reactivity. For example:

- Hydrogen Bonding : Graph-set analysis (e.g., Etter’s formalism) can identify motifs like rings formed via N–H···O or C–H···Cl interactions .

- Packing Patterns : Non-covalent interactions (π-π stacking, van der Waals) influence crystal morphology and solubility .

Q. What strategies are effective for designing analogs with enhanced biological activity?

- Substituent Engineering : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to modulate electronic properties and binding affinity .

- Bioisosteres : Substitute the pyrimidine core with pyrido[3,4-d]pyrimidine to enhance antitumor potency .

- SAR Studies : Compare analogs in bioassays (e.g., antimicrobial MIC values) to correlate structural features (e.g., chloro vs. methylthio groups) with activity .

Q. How do reaction pathways differ when modifying substituents on the pyrimidine core?

- Chlorine Reactivity : The 4-chloro position is more reactive toward nucleophilic substitution than the 6-position due to electronic effects .

- Steric Effects : Bulky substituents (e.g., 1-methoxyethyl) at the 2-position can hinder coupling reactions, requiring larger catalysts (e.g., BrettPhos Pd G3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.